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molecular formula C13H12FNOS B8727086 N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide

N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide

Cat. No. B8727086
M. Wt: 249.31 g/mol
InChI Key: FTJQDDDVANYJAC-UHFFFAOYSA-N
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Patent
US08501746B2

Procedure details

Following the procedure as described in Preparation 18, making variations only as required to use 3-methylthiophene-2-carboxylic acid in place of 3-methylfuran-2-carboxylic acid to react with 4-fluorobenzylamine in place of benzylamine, N-(4-fluorobenzyl)-3-methylthiophene-2-carboxamide was obtained as a colorless solid in 94% yield: 1H NMR (300 MHz, CDCl3) δ 7.37-7.26 (m, 3H), 7.08-7.00 (m, 2H), 6.90 (d, J=5.0 Hz, 1H), 6.09 (br s, 1H), 4.57 (d, J=5.8 Hz, 2H), 2.52 (s, 3H); MS (ES+) m/z 250.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=O.[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>>[F:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:16][C:7]([C:3]2[S:4][CH:5]=[CH:6][C:2]=2[CH3:1])=[O:9])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CN)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 18

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC(=O)C=2SC=CC2C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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